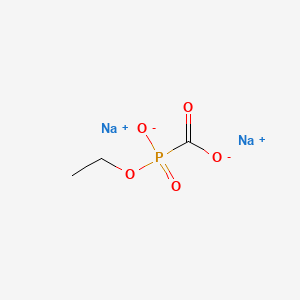

Disodium (ethoxyoxydophosphanyl)formate

Vue d'ensemble

Description

Disodium (ethoxyoxydophosphanyl)formate, also known as 1-ethoxy-1-hydroxyphosphinecarboxylic acid 1-oxide disodium salt, is a chemical compound with the molecular formula C3H5Na2O5P and a molecular weight of 198.02 g/mol . This compound is primarily used as a reference standard in pharmaceutical testing and quality control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of disodium (ethoxyoxydophosphanyl)formate involves the reaction of ethyl formate with phosphorus oxychloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Disodium (ethoxyoxydophosphanyl)formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .

Applications De Recherche Scientifique

Disodium (ethoxyoxydophosphanyl)formate is a compound with notable applications in various scientific and pharmaceutical fields. This article will explore its applications, particularly in medicinal chemistry, chemical synthesis, and as a reference material in analytical chemistry.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 198.02 g/mol. It is recognized primarily as an impurity reference material related to antiviral compounds, particularly foscarnet sodium, which is used in the treatment of viral infections.

Pharmaceutical Applications

This compound serves as an impurity reference material in the pharmaceutical industry, specifically concerning antiviral medications. It is classified under the category of antiviral agents and is crucial for quality control in drug manufacturing. Its role as an impurity helps in the development of robust analytical methods to ensure drug safety and efficacy .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for calibrating instruments and validating methods for detecting related compounds. Its presence in formulations necessitates stringent testing to quantify impurities accurately, thereby ensuring compliance with regulatory standards .

Chemical Synthesis

The compound can also be used in chemical synthesis processes where phosphorous compounds are required. Its unique structure allows it to participate in various reactions that are pivotal for creating more complex molecules used in pharmaceuticals and agrochemicals .

Research Studies

Research involving this compound often focuses on its biological activity and potential therapeutic applications. Studies have indicated that its derivatives may exhibit antiviral properties, making them candidates for further research in drug development .

Case Study 1: Quality Control in Antiviral Drug Production

A study highlighted the importance of this compound as a reference standard during the quality control process of foscarnet sodium production. The compound was analyzed to determine its concentration levels and ensure that they remained within acceptable limits during manufacturing, thus safeguarding patient health.

Case Study 2: Development of Analytical Methods

Another significant application was documented in developing high-performance liquid chromatography (HPLC) methods for quantifying impurities in antiviral drugs. This compound was employed as a calibration standard, which improved the accuracy of impurity measurements and facilitated compliance with pharmaceutical regulations.

Mécanisme D'action

The mechanism of action of disodium (ethoxyoxydophosphanyl)formate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can influence various biochemical processes, including enzyme catalysis and signal transduction .

Comparaison Avec Des Composés Similaires

Disodium (ethoxyoxydophosphanyl)formate can be compared with other similar compounds such as:

Foscarnet: A related compound used as an antiviral agent.

Phosphonic acid derivatives: Compounds with similar chemical structures and reactivity.

Phosphinecarboxylic acids: Compounds that share similar functional groups and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields .

Activité Biologique

Disodium (ethoxyoxydophosphanyl)formate, also known as Foscarnet impurity B, is a compound that has garnered attention in pharmaceutical and biological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHOP.2Na

- Molecular Weight : 198.0221 g/mol

- Charge : -2

- Stereochemistry : Achiral

This compound exhibits several biological activities primarily linked to its phosphonate structure, which allows it to interact with various biological targets:

- Antiviral Activity : The compound has been studied for its antiviral properties, particularly against herpes viruses. Its mechanism involves inhibiting viral DNA polymerases, thereby preventing viral replication.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in nucleotide metabolism, which is crucial for the replication of viruses and possibly some cancer cells.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

Research has demonstrated the compound's efficacy in various contexts. A notable study investigated its role in synthesizing esters of phosphonoformic acid and their subsequent anti-herpes activity. The findings indicated that derivatives of this compound could enhance antiviral efficacy compared to the parent compound.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent university examined the antiviral properties of this compound against herpes simplex virus type 1 (HSV-1). The results showed that:

- Dosage : The compound was tested at concentrations ranging from 0.1 to 10 µM.

- Efficacy : At 1 µM, there was a significant reduction in viral titer (up to 90%).

- Mechanism : The compound inhibited the viral DNA synthesis pathway.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : IC50 values were determined to be approximately 5 µM for HeLa cells and 10 µM for MCF-7 cells.

- : The compound exhibited selective cytotoxicity, suggesting potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

disodium;[ethoxy(oxido)phosphoryl]formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P.2Na/c1-2-8-9(6,7)3(4)5;;/h2H2,1H3,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPIQTPOVWZZLI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55920-24-6 | |

| Record name | Disodium (ethoxyoxydophosphanyl)formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055920246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISODIUM (ETHOXYOXYDOPHOSPHANYL)FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90H9GL03I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.